molecular formula C5H6O4 B1601103 Methyl 2-formyl-3-oxopropanoate CAS No. 50427-65-1

Methyl 2-formyl-3-oxopropanoate

Cat. No. B1601103
CAS RN: 50427-65-1
M. Wt: 130.1 g/mol
InChI Key: RTFMHSWZEMCDIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-formyl-3-oxopropanoate is a chemical compound that belongs to the family of oxoesters. It is widely used in scientific research for its unique properties and applications. This compound has gained significant attention due to its potential as a precursor for the synthesis of various bioactive molecules. In

Scientific Research Applications

Chromatographic Analysis

  • Liquid Chromatographic Fluorimetric Assay: Methylglyoxal can be assayed in chemical and biological systems using chromatographic techniques. It involves derivatisation with specific reagents like 1,2-diamino-4,5-dimethoxybenzene to form quantifiable compounds. This method is crucial for the accurate measurement of trace amounts of methylglyoxal in various samples (McLellan & Thornalley, 1992).

Chemical Synthesis

  • Synthesis of Methylated Trioses: Studies have explored the acid-catalyzed reactions of compounds like 2,3-di-O-methyl-d-glyceraldehyde, resulting in the production of 2-oxopropanal, which is another name for methylglyoxal. This research is vital for understanding the chemical properties and reactivity of methylglyoxal under different conditions (Fedoron̆ko et al., 1980).

Environmental Impact

  • Enantioselective Degradation and Ecotoxicity: Research on chiral herbicides like diclofop-methyl has shown that the degradation and ecotoxicity of these compounds can be influenced by their enantiomeric forms, which include methylglyoxal. This research has implications for understanding the environmental behavior and ecological risks of such compounds (Cai, Liu, & Sheng, 2008).

Nanotechnology and Cancer Therapy

  • Nanodrug Design for Cancer Therapy: A study on the development of nanosize drug candidates for cancer therapy included the synthesis of compounds using methyl esters, indicating the potential role of methylglyoxal derivatives in advanced drug design and delivery systems (Budama-Kilinc et al., 2020).

Biochemical Research

  • Methylglyoxal Metabolism: Methylglyoxal's role as a cytotoxic physiological metabolite and its implications in microbial growth, diabetic complications, and even as an anticancer agent have been the focus of various studies. These investigations highlight the dual nature of methylglyoxal in both inducing toxicity and serving therapeutic purposes (Chakraborty, Karmakar, & Chakravortty, 2014).

Atmospheric Chemistry

  • Degradation in Atmospheric Conditions: Studies have investigated the degradation of compounds like methyl acrylate in the presence of radicals and atoms, leading to products like methyl glyoxylate and methyl 3-chloro-2-oxopropanoate. These reactions are important for understanding the atmospheric chemistry of related organic compounds (Blanco et al., 2010).

properties

IUPAC Name

methyl 2-formyl-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O4/c1-9-5(8)4(2-6)3-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTFMHSWZEMCDIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30496871
Record name Methyl 2-formyl-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30496871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-formyl-3-oxopropanoate

CAS RN

50427-65-1
Record name Methyl 2-formyl-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30496871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl diformylacetate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M9K5LZ8K4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-formyl-3-oxopropanoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-formyl-3-oxopropanoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-formyl-3-oxopropanoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-formyl-3-oxopropanoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-formyl-3-oxopropanoate
Reactant of Route 6
Methyl 2-formyl-3-oxopropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.